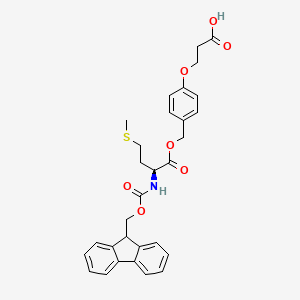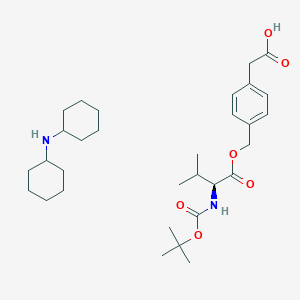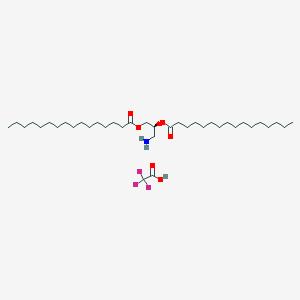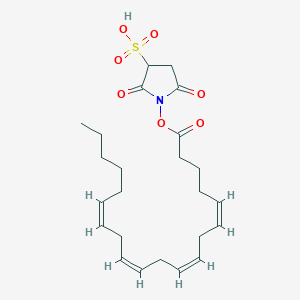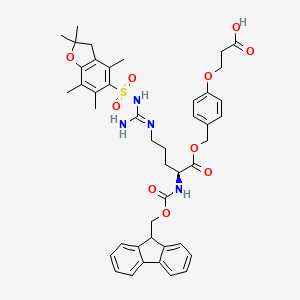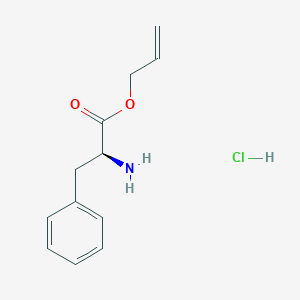
H-L-Phe-Oall HCl
Overview
Description
H-L-Phe-Oall HCl, also known as Hydroxyl-L-phenylalanyl, is a compound with the molecular weight of 241.72 . It appears as a white powder . The IUPAC name for this compound is allyl (2S)-2-amino-3-phenylpropanoate hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is1S/C12H15NO2.ClH/c1-2-8-15-12(14)11(13)9-10-6-4-3-5-7-10;/h2-7,11H,1,8-9,13H2;1H/t11-;/m0./s1 . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
This compound is a white powder . It has a molecular weight of 241.72 . The compound should be stored at 0 - 8°C .Scientific Research Applications
Water Evaporation in L-Phenylalanine
A study explored the water evaporation from L-phenylalanine aqueous solutions, analyzing the structural changes in L-phenylalanine molecules through vibrational spectroscopy. This research is significant for understanding the interactions and aggregation of L-phenylalanine molecules (Olsztynska et al., 2006).
Corrosion Inhibition in Copper
Another study investigated the synergistic inhibition effect of L-phenylalanine and Ce(SO4)2 on copper corrosion in hydrochloric acid solution, revealing a strong effect on corrosion inhibition, important for materials chemistry and corrosion science (Zhang et al., 2012).
Photocatalytic Hydrogen Evolution
Research on photocatalytic hydrogen evolution from water splitting, a key aspect of sustainable energy, has utilized bimetallic phosphides as cocatalysts. This includes the analysis of their efficiency and potential improvements for photocatalysis technology (Li et al., 2021).
Solute-Solvent Interactions
A study on solute-solvent molecular interactions and solution surface stresses, involving HCl, KCl, and KOH, provided refined information through hydrogen bond cooperativity and differential phonon spectrometrics. This is vital for understanding solution chemistry and molecular interactions (Zhang et al., 2017).
Dipeptide Protonation and Coordination
The structural characterization of the dipeptide alanylphenylalanine, including its hydrochloride and Au(III)-complex, was studied through various methods like quantum chemical DFT, providing insights into peptide chemistry and metal complexation (Koleva et al., 2007).
Chiral Porous Polymer for Asymmetric Catalysis
A study on the formation of a heterogeneous chiral porous polymer from L-phenylalanine dipeptide for use in asymmetric catalysis highlights advancements in polymer chemistry and catalysis (Wang et al., 2023).
F-actin Imaging in Living Cells
Research on phalloidin-functionalized hyperbranched conjugated polyelectrolyte for F-actin imaging in living cells demonstrated advancements in cellular imaging and biochemistry (Li et al., 2011).
Future Directions
While specific future directions for H-L-Phe-Oall HCl are not mentioned in the available resources, a paper titled “An exercise-inducible metabolite that suppresses feeding and obesity” discusses the potential of exercise-inducible metabolites in controlling food intake and influencing systemic energy balance . This could potentially open up new avenues for research involving this compound.
Mechanism of Action
Target of Action
H-L-Phe-Oall HCl is a derivative of the amino acid phenylalanine . The primary target of phenylalanine is Phenylalanine Hydroxylase (PAH) , an enzyme that catalyzes the rate-limiting step in the phenylalanine catabolism, consuming about 75% of the phenylalanine input from the diet and protein catabolism under physiological conditions .
Mode of Action
The supposed antidepressant effects of L-phenylalanine may be due to its role as a precursor in the synthesis of the neurotransmitters norepinephrine and dopamine . Elevated brain norepinephrine and dopamine levels are thought to be associated with antidepressant effects .
Biochemical Pathways
Phenylalanine is involved in the shikimate (SHIK) and L-Phe branch pathways . The significant upregulation of genes encoding rate-limiting enzymes (aroD and yidB) and key genes (aroF, pheA, and aspC) pushes more carbon flux toward the L-Phe synthesis . The changes of a number of important metabolites (DAHP, DHS, DHQ, Glu, and PPN) enable the adequate supply of precursors for high-yield L-Phe production .
Pharmacokinetics
It is known that the compound is a white powder with a molecular weight of 24172 . It is recommended to be stored at 0 - 8°C .
Result of Action
The result of the action of this compound is the production of L-phenylalanine, which is then used in the synthesis of neurotransmitters like norepinephrine and dopamine . This can lead to antidepressant effects .
Action Environment
The action environment of this compound is largely dependent on the conditions of the reaction it is involved in. For instance, in peptide synthesis, the conditions used for its deprotection, use in Boc and Fmoc peptide synthesis, and its comparison to other related Cys protecting groups can influence its action . Environmental factors such as temperature, pH, and the presence of other compounds can also influence the compound’s action, efficacy, and stability.
Biochemical Analysis
Biochemical Properties
H-L-Phe-Oall HCl plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the synthesis of complex disulfide-rich peptides, semisynthesis of proteins, and peptide/protein labeling in vitro and in vivo . The nature of these interactions is complex and involves various biochemical processes.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are diverse. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism. For instance, it is involved in the production of L-phenylalanine (L-Phe) in E. coli, a process that involves multiple rounds of random mutagenesis and modification of key genes of the shikimate (SHIK) and L-Phe branch pathways .
Molecular Mechanism
The molecular mechanism of action of this compound is complex. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it is involved in the protection and subsequent deprotection of cysteine, facilitating the synthesis of complex disulfide-rich peptides .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels. For instance, it is involved in the production of L-phenylalanine (L-Phe) in E. coli, a process that involves the shikimate (SHIK) and L-Phe branch pathways .
properties
IUPAC Name |
prop-2-enyl (2S)-2-amino-3-phenylpropanoate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2.ClH/c1-2-8-15-12(14)11(13)9-10-6-4-3-5-7-10;/h2-7,11H,1,8-9,13H2;1H/t11-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNBCPTZYXIHMQG-MERQFXBCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)C(CC1=CC=CC=C1)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCOC(=O)[C@H](CC1=CC=CC=C1)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





